14-Ethoxymetopon

Description

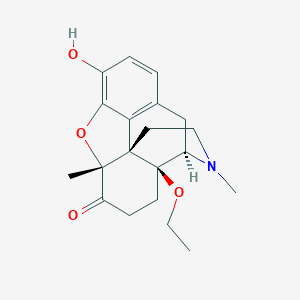

Structure

3D Structure

Properties

CAS No. |

131575-04-7 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bR)-4a-ethoxy-9-hydroxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H25NO4/c1-4-24-20-8-7-15(23)18(2)19(20)9-10-21(3)14(20)11-12-5-6-13(22)17(25-18)16(12)19/h5-6,14,22H,4,7-11H2,1-3H3/t14-,18+,19+,20-/m1/s1 |

InChI Key |

LDTUYTORBPKTNO-QRKUABHPSA-N |

SMILES |

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C |

Isomeric SMILES |

CCO[C@@]12CCC(=O)[C@]3([C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C)C |

Canonical SMILES |

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C |

Other CAS No. |

131575-04-7 |

Synonyms |

14-ethoxymetopon |

Origin of Product |

United States |

Comparison with Similar Compounds

14-Methoxymetopon (13)

- Structural Differences : The 14-methoxy group replaces the 14-ethoxy group in 14-ethoxymetopon.

- Pharmacological Profile: Potency: Both compounds display similar MOR agonist activity in GPI assays (IC₅₀ ≈ 6–12 nM) . Behavioral Effects: 14-Methoxymetopon reduces the affective component of pain more effectively than morphine in elevated-plus maze tests, a property shared with this compound .

14-Phenylpropoxymetopon

- Structural Differences : A bulkier 14-phenylpropoxy group replaces the 14-ethoxy moiety.

- Pharmacological Profile :

- Potency : This compound is 130–300 times more potent than morphine in rodent analgesia models, surpassing this compound in raw potency .

- Receptor Interaction : Like this compound, it binds selectively to MOR but exhibits stronger respiratory depression and constipation, limiting its therapeutic utility .

5-Benzyl-14-O-methyloxymorphone (15)

- Structural Differences : Incorporates a 5-benzyl substituent alongside the 14-methoxy group.

- Pharmacological Profile :

Structure-Activity Relationship (SAR) Insights

- 14-Alkoxy Substitution :

- N-17 Substitution : A methyl group at N-17 is critical for MOR selectivity. Derivatives with phenylethyl groups (e.g., N-phenylethyl-14-ethoxymetopon) retain MOR affinity but show mixed δ/κ-opioid activity, increasing side-effect risks .

Comparative Data Tables

Table 1: In Vitro and In Vivo Potency

| Compound | GPI IC₅₀ (nM) | MOR Selectivity | Analgesic Potency (vs. Morphine) | Tolerance Development |

|---|---|---|---|---|

| This compound | 6.1–24.4 | High | 50× | Negligible |

| 14-Methoxymetopon | 6.1–12.7 | High | 50× | Slow |

| 14-Phenylpropoxymetopon | N/A | Moderate | 130–300× | Rapid |

| Morphine | 100–200 | High | 1× | Rapid |

Table 2: Side Effect Profiles

| Compound | Physical Dependence | Respiratory Depression | Constipation |

|---|---|---|---|

| This compound | Low | Low | Moderate |

| 14-Methoxymetopon | Low | Moderate | Moderate |

| 14-Phenylpropoxymetopon | High | Severe | Severe |

| Morphine | High | Severe | Severe |

Sources:

Q & A

Q. What are the established methods for synthesizing 14-Ethoxymetopon, and how can researchers ensure reproducibility?

To synthesize this compound, researchers typically employ nucleophilic substitution or etherification reactions, starting from precursor compounds like thebaine derivatives. Reproducibility requires rigorous documentation of reaction conditions (temperature, solvent ratios, catalyst use) and validation via spectroscopic techniques (e.g., H/C NMR, HPLC). Cross-referencing with published protocols and including step-by-step metadata in supplementary materials enhances transparency .

Q. How is this compound characterized in terms of purity and structural confirmation?

Characterization involves:

- Purity : HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS.

- Structural confirmation : X-ray crystallography for absolute configuration, complemented by IR spectroscopy for functional group verification. Data should be statistically validated (e.g., triplicate measurements) and compared against reference standards .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity. Method validation includes:

- Calibration curves with internal standards (e.g., deuterated analogs).

- Precision (RSD <15%) and recovery rate assessments.

- Matrix effect evaluations to account for biological interference .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the pharmacological mechanisms of this compound in vivo?

Key considerations include:

- Dosage optimization : Dose-response studies to identify therapeutic vs. toxic thresholds.

- Control groups : Sham-operated and vehicle-treated cohorts to isolate compound effects.

- Ethical compliance : Adherence to ARRIVE guidelines for animal studies, including sample size justifications and randomization .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

Contradictions arise from methodological variability (e.g., radioligand vs. fluorescence assays). Mitigation strategies:

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical formulations?

Approaches include:

- Excipient screening : Test cyclodextrins or lipid-based carriers for enhanced solubility.

- In vitro models : Caco-2 cell monolayers to predict intestinal absorption.

- Pharmacokinetic profiling : Measure AUC and in rodent models to refine dosing regimens .

Q. How should researchers address variability in pharmacokinetic data for this compound across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.